5,5'-Diiodo-2,2'-dimethylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-(5-iodo-2-methylphenyl)-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12I2/c1-9-3-5-11(15)7-13(9)14-8-12(16)6-4-10(14)2/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRWVADZBWZCMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C2=C(C=CC(=C2)I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12I2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5,5'-Diiodo-2,2'-dimethylbiphenyl

An In-depth Technical Guide to 5,5'-Diiodo-2,2'-dimethylbiphenyl

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated aromatic hydrocarbon of significant interest in materials science and synthetic chemistry. The document details the compound's chemical structure, physicochemical properties, and a validated synthetic protocol via the Ullmann coupling reaction, including mechanistic insights. Furthermore, it covers methods for structural elucidation through spectroscopic analysis and explores its potential applications as a building block for small molecule semiconductors and in the development of novel pharmacologically active compounds. This guide is intended for researchers, chemists, and professionals in drug development seeking detailed technical information and practical methodologies related to this versatile chemical intermediate.

Introduction: The Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid, planar geometry and the ability to introduce diverse functional groups at various positions make it a cornerstone for designing molecules with tailored electronic, optical, and biological properties. Biphenyl derivatives are integral to a wide range of applications, from liquid crystal displays and organic light-emitting diodes (OLEDs) to potent therapeutic agents. The introduction of halogen atoms, such as iodine, and alkyl groups, like methyl, onto the biphenyl core—as in the case of this compound—creates a highly versatile intermediate. The iodine atoms serve as reactive handles for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions, while the methyl groups influence the molecule's conformation and solubility. This strategic functionalization makes this compound a valuable precursor for constructing complex molecular architectures.

Chemical Structure and Nomenclature

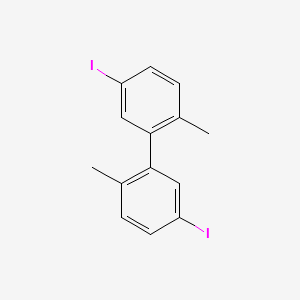

This compound is a symmetrical biaryl compound. The structure consists of two benzene rings linked by a single bond. Each ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position, relative to the biphenyl linkage.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms and bonds C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C1_C2 [label="-"]; C2_C3 [label="="]; C3_C4 [label="-"]; C4_C5 [label="="]; C5_C6 [label="-"]; C6_C1 [label="="]; C1_C1p [label="-"]; C1p [label="C"]; C2p [label="C"]; C3p [label="C"]; C4p [label="C"]; C5p [label="C"]; C6p [label="C"]; C1p_C2p [label="-"]; C2p_C3p [label="="]; C3p_C4p [label="-"]; C4p_C5p [label="="]; C5p_C6p [label="-"]; C6p_C1p [label="="]; C2_CH3 [label="-CH3"]; C5_I [label="-I"]; C2p_CH3p [label="-CH3"]; C5p_Ip [label="-I"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; C1p [pos="0,-2.8!"]; C2p [pos="1.2,-3.5!"]; C3p [pos="1.2,-4.9!"]; C4p [pos="0,-5.6!"]; C5p [pos="-1.2,-4.9!"]; C6p [pos="-1.2,-3.5!"]; CH3_node [label="H3C-", pos="-2.4,0.3!"]; I_node [label="I-", pos="2.4,2.5!"]; CH3p_node [label="-CH3", pos="2.4,-3.1!"]; Ip_node [label="-I", pos="-2.4,-5.3!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C1p [len=1.5]; C1p -- C2p; C2p -- C3p; C3p -- C4p; C4p -- C5p; C5p -- C6p; C6p -- C1p; C2 -- CH3_node [len=1.0]; C5 -- I_node [len=1.0]; C2p -- CH3p_node [len=1.0]; C5p -- Ip_node [len=1.0]; } Caption: Chemical structure of this compound.

-

IUPAC Name: 5-iodo-1-(5-iodo-2-methylphenyl)-2-methylbenzene

-

SMILES: CC1=CC=C(I)C=C1C2=CC(I)=CC=C2C[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Molecular Weight | 434.06 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 115.0 - 119.0 °C | [1] |

| Purity | >97.0% (GC) | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like dichloromethane, chloroform, and THF. | Inferred from structure |

Synthesis and Mechanistic Considerations

The synthesis of symmetrical biaryls like this compound is effectively achieved through the copper-catalyzed Ullmann coupling reaction.[4][5] This method involves the homocoupling of an aryl halide in the presence of copper metal at elevated temperatures.[4][6] It is a robust and well-established procedure for forming carbon-carbon bonds between two aryl groups.

Proposed Synthetic Protocol: Ullmann Coupling

This protocol describes the synthesis starting from 4-iodo-1-methyl-2-nitrobenzene, which would first be reduced to the corresponding amine, then subjected to a Sandmeyer reaction to replace the amino group with iodine, yielding 1,4-diiodo-2-methylbenzene. The final step is the Ullmann coupling. For the purpose of this guide, we will focus on the pivotal Ullmann coupling step from a commercially available or synthesized precursor like 4-Iodo-2-methyl-iodobenzene.

Starting Material: 4-Iodo-2-methyliodobenzene

Reaction: 2 x (4-Iodo-2-methyliodobenzene) --(Cu, Heat)--> this compound + CuI₂

Step-by-Step Methodology:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper bronze (2.5 equivalents).

-

Reagent Addition: Add 4-Iodo-2-methyliodobenzene (1.0 equivalent) to the flask.

-

Solvent (Optional): For substrates with high melting points, a high-boiling inert solvent such as N,N-Dimethylformamide (DMF) or nitrobenzene can be used. However, the reaction is often performed neat (solvent-free).

-

Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to ensure anaerobic conditions, which is crucial for preventing oxidative side reactions.

-

Heating: Heat the reaction mixture to 200-220 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the C-C bond formation.[4]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: After cooling to room temperature, add a suitable organic solvent (e.g., dichloromethane or toluene) to the reaction mixture. Filter the mixture through a pad of Celite to remove the copper and copper salts.

-

Purification: Wash the filtrate with dilute HCl to remove any remaining copper species, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

Causality and Mechanistic Insights

The Ullmann reaction mechanism involves the formation of an organocopper intermediate.[4] The high temperature is required for the initial oxidative addition of the aryl halide to the surface of the copper metal, forming an active copper(I) species.[4] This is followed by a second oxidative addition and subsequent reductive elimination to form the biaryl product and regenerate the copper catalyst, which may be re-oxidized in the catalytic cycle.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques. Below are the expected data based on its chemical structure.

| Technique | Expected Data |

| ¹H NMR | - A singlet for the methyl protons (Ar-CH₃) around δ 2.0-2.5 ppm.- A series of multiplets or distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three different types of aromatic protons on each ring. |

| ¹³C NMR | - A signal for the methyl carbon around δ 20-25 ppm.- A signal for the carbon bearing the iodine atom (C-I) around δ 90-100 ppm.- Multiple signals in the aromatic region (δ 120-150 ppm) for the other aromatic carbons. |

| Mass Spec (MS) | The molecular ion peak (M+) would be observed at m/z = 434.06. The isotopic pattern would be characteristic of a molecule containing two iodine atoms. |

| Infrared (IR) | - C-H stretching (aromatic) ~3000-3100 cm⁻¹- C-H stretching (aliphatic) ~2850-2960 cm⁻¹- C=C stretching (aromatic) ~1450-1600 cm⁻¹- C-I stretching ~500-600 cm⁻¹ |

Applications in Research and Development

Building Block in Materials Science

This compound is classified as a material building block, particularly for the synthesis of small molecule semiconductors.[1] The diiodo functionality allows for its use in polymerization reactions or further cross-coupling reactions to create larger conjugated systems. These resulting materials are investigated for their potential use in organic electronics.

Intermediate in Drug Discovery

The biphenyl moiety is a key structural feature in many approved drugs, such as the anti-inflammatory drug flurbiprofen.[7] The core biphenyl structure is recognized as a minimal element for binding to certain biological targets, including the PD-L1 protein dimer, an important target in cancer immunotherapy.[7] Compounds like this compound serve as versatile starting points for the synthesis of new drug candidates. The iodine atoms can be readily substituted using palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions to introduce diverse functional groups, enabling the rapid generation of a library of novel biphenyl analogs for biological screening.

// Nodes Start [label="this compound\n(Starting Material)"]; Coupling [label="Suzuki Cross-Coupling Reaction\n[Pd Catalyst, Base]", shape=ellipse, fillcolor="#FBBC05"]; BoronicAcid [label="Aryl/Heteroaryl Boronic Acid\n(R-B(OH)₂)"]; Library [label="Library of Novel Biphenyl Analogs"]; Screening [label="High-Throughput Biological Screening\n(e.g., Enzyme Assays, Cell-based Assays)"]; Hit [label="Hit Identification", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Coupling; BoronicAcid -> Coupling; Coupling -> Library; Library -> Screening; Screening -> Hit; Hit -> Lead; } Caption: Workflow for utilizing the subject compound in drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both materials science and medicinal chemistry. Its well-defined structure, coupled with the reactivity of its iodine substituents, makes it an ideal precursor for the synthesis of complex organic molecules. The synthetic route via Ullmann coupling is a reliable method for its preparation on a laboratory scale. As research into novel organic electronics and targeted therapeutics continues to grow, the utility of strategically functionalized building blocks like this compound will undoubtedly increase, paving the way for new discoveries and innovations.

References

-

NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available from: [Link]

-

BYJU'S. (2020, January 6). Ullmann Reaction. Available from: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Available from: [Link]

-

Slideshare. (n.d.). Ullmann reaction | PPTX. Available from: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). The mechanism of the modified Ullmann reaction. Dalton Transactions. Available from: [Link]

-

PubChem. (n.d.). 3,4,4'-Trihydroxy-5,5'-diisopropyl-2,2'-dimethylbiphenyl. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,2'-Diiodobiphenyl (CAS 2236-52-4). Available from: [Link]

-

PubChem. (n.d.). 2,2'-Diiodobiphenyl. Available from: [Link]

-

Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Available from: [Link]

-

ResearchGate. (2025, August 6). Cancer preventive agents 11. Novel analogs of dimethyl dicarboxylate biphenyl as potent cancer chemopreventive agents. Available from: [Link]

-

PubChem. (n.d.). 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. Available from: [Link]

-

IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Available from: [Link]

-

Beilstein Journals. (n.d.). Supporting Information H NMR spectra and C NMR spectra of compounds. Available from: [Link]

- Google Patents. (n.d.). KR19990039932A - Biphenyl Dimethyl Dicarboxylate (DDB) Formulation.

-

PubMed. (2020, August 15). Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer. Available from: [Link]

Sources

- 1. This compound | 1392203-19-8 | TCI AMERICA [tcichemicals.com]

- 2. This compound | 1392203-19-8 [chemicalbook.com]

- 3. 1392203-19-8|this compound|BLD Pharm [bldpharm.com]

- 4. byjus.com [byjus.com]

- 5. synarchive.com [synarchive.com]

- 6. Ullmann reaction | PPTX [slideshare.net]

- 7. Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl | C14H12I2 | CID 13797298 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and physical characteristics of diiodo dimethyl biphenyls

An In-Depth Technical Guide to the Molecular Weight and Physical Characteristics of Diiodo Dimethyl Biphenyls

Introduction

Diiodo dimethyl biphenyls represent a significant class of halogenated aromatic hydrocarbons, characterized by a biphenyl core structure substituted with two iodine atoms and two methyl groups. The specific positioning of these substituents gives rise to numerous isomers, each with unique physical properties and potential applications. These compounds serve as crucial building blocks and intermediates in organic synthesis, particularly in the development of novel materials and pharmaceuticals. Their utility in cross-coupling reactions, such as the Ullmann coupling, for creating more complex molecular architectures is well-documented.[1]

This guide provides a detailed overview of the molecular weight and key physical characteristics of several diiodo dimethyl biphenyl isomers. It is intended for researchers, scientists, and drug development professionals, offering both consolidated data and the experimental methodologies required for their validation.

Molecular Weight and Formula

All isomers of diiodo dimethyl biphenyl share the same empirical formula and, consequently, the same molecular weight. This fundamental property is critical for stoichiometric calculations in synthesis and for identification via mass spectrometry.

The consistency in molecular weight across isomers underscores the importance of other physical and spectroscopic methods to differentiate them.

Isomer-Specific Physical Characteristics

The spatial arrangement of the iodo and methyl substituents significantly influences the intermolecular forces, crystal packing, and overall physical properties of each isomer. This section details the known characteristics of three specific isomers.

4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

-

CAS Number: 69571-02-4

-

Physical Form: This isomer typically presents as a solid.

-

Melting Point: The melting point is reported in the range of 95-100 °C. This relatively broad range may suggest the presence of impurities or be characteristic of the bulk material. Purity is often cited at 97%.

-

Structure: The methyl groups are positioned ortho to the biphenyl linkage, which can create steric hindrance and affect the dihedral angle between the two phenyl rings.

4,4'-Diiodo-3,3'-dimethylbiphenyl

-

Physical Form: It is described as a powder or crystalline solid with a color ranging from light orange to yellow to green.[2][5][6]

-

Melting Point: This isomer exhibits a sharper and higher melting point range of 106.0 to 110.0 °C, with some sources citing a specific melting point of 108 °C.[5][6][7]

-

Purity: Commercially available samples often have a purity greater than 98.0% as determined by Gas Chromatography (GC).[2][6]

-

Stability: The compound is noted to be light-sensitive, and storage in a cool, dark place is recommended.[5][6]

5,5'-Diiodo-2,2'-dimethylbiphenyl

-

CAS Number: 1392203-19-8

-

Physical Form: This isomer is a white to almost white powder or crystal.

-

Melting Point: It possesses the highest melting point of the three isomers discussed, with a reported range of 115.0 to 119.0 °C.

-

Purity: Available purity is typically greater than 97.0% (GC).

Data Summary

For ease of comparison, the key quantitative data for these diiodo dimethyl biphenyl isomers are summarized below.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl | 69571-02-4 | C₁₄H₁₂I₂ | 434.06[8] | 95-100 | Solid |

| 4,4'-Diiodo-3,3'-dimethylbiphenyl | 7583-27-9 | C₁₄H₁₂I₂ | 434.06[2][3] | 106-110[5][6] | Light orange to green powder/crystal[2][6] |

| This compound | 1392203-19-8 | C₁₄H₁₂I₂ | 434.06 | 115-119 | White to almost white powder/crystal |

Experimental Protocols for Characterization

To ensure the identity and purity of a diiodo dimethyl biphenyl sample, a series of characterization experiments are essential. The following protocols describe standard, self-validating methodologies.

Protocol 1: Melting Point Determination

The melting point is a fundamental physical property that provides a quick assessment of purity. A sharp melting range typically indicates a high-purity compound.

Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline sample to a powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

-

Validation: A narrow range (< 2 °C) is indicative of high purity. Broad ranges suggest the presence of impurities, which depress and broaden the melting point.

Protocol 2: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Utilize an Electron Ionization (EI) mass spectrometer, as this is a common and effective method for relatively small, stable organic molecules.

-

Analysis: Inject the sample into the instrument. The high-energy electrons in the EI source will ionize the molecule, often causing it to fragment.

-

Data Interpretation: Analyze the resulting mass spectrum. The peak with the highest mass-to-charge ratio (m/z) should correspond to the molecular ion (M⁺). For diiodo dimethyl biphenyls, this peak should be observed at approximately m/z = 434. The spectrum will also display a characteristic isotopic pattern due to the presence of iodine.

Protocol 3: Qualitative Solubility Assessment

Understanding a compound's solubility is critical for its use in reactions, formulations, and purification processes. Given the nonpolar nature of the biphenyl core, solubility is expected in organic solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, methanol, and water). A related compound, 4,4′-diiodo-1,1′-biphenyl, is known to be soluble in hot toluene.[9]

-

Procedure:

-

Place a small, known amount of the compound (e.g., 10 mg) into a series of test tubes.

-

To each tube, add a selected solvent dropwise (e.g., 0.1 mL at a time), vortexing after each addition.

-

Continue adding solvent up to a defined volume (e.g., 1-2 mL).

-

-

Observation: Record whether the compound dissolves completely at room temperature. If not, gently warm the mixture to assess solubility at elevated temperatures.

-

Reporting: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required for dissolution.

Visualizations

Molecular and Experimental Schematics

To better visualize the compounds and workflows discussed, the following diagrams are provided.

Caption: General molecular composition of diiodo dimethyl biphenyls.

Caption: Workflow for the physical characterization of diiodo dimethyl biphenyls.

References

-

PubChem. 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. [Link]

-

Journal of Materials Chemistry. A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes. [Link]

-

National Center for Biotechnology Information. 4,4′-Diiodo-3,3′-dimethoxybiphenyl. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. 4,4'-Diiodo-3,3'-dimethylbiphenyl | CymitQuimica [cymitquimica.com]

- 3. 4,4′-Diiodo-3,3′-dimethylbiphenyl, CAS 7583-27-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl | C14H12I2 | CID 13797298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-Diiodo-3,3'-dimethylbiphenyl | 7583-27-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4,4'-Diiodo-3,3'-dimethylbiphenyl | 7583-27-9 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 4,4'-Diiodo-3,3'-dimethylbiphenyl 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. 4,4 -Diiodo-2,2 -dimethyl-1,1 -biphenyl 97 69571-02-4 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

A Technical Guide to Determining the Solubility Profile of 5,5'-Diiodo-2,2'-dimethylbiphenyl in Organic Solvents

Introduction

5,5'-Diiodo-2,2'-dimethylbiphenyl is a halogenated aromatic compound with significant potential as a building block in organic synthesis, materials science, and medicinal chemistry. Its rigid biphenyl core, substituted with sterically demanding methyl groups and electron-withdrawing iodine atoms, imparts unique electronic and conformational properties. The successful application of this compound in any solution-phase chemistry—be it reaction, purification, or formulation—is fundamentally dependent on a thorough understanding of its solubility characteristics.[1][2][3]

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physical property that influences everything from reaction kinetics and yield to bioavailability and dosage form design.[4][5] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making solubility in organic solvents a primary focus for formulation scientists and process chemists.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of this compound. We will explore theoretical predictions, present a robust experimental protocol, and provide the tools for accurate data interpretation.

Theoretical Considerations & Predictive Analysis

Before embarking on empirical measurements, a predictive analysis based on the molecular structure of this compound can guide solvent selection and hypothesis formation. The core principle "like dissolves like" serves as our initial guide.[6]

Molecular Structure Analysis:

-

Nonpolar Core: The biphenyl structure is inherently nonpolar and hydrophobic.

-

Methyl Groups: The two methyl groups (-CH₃) enhance the lipophilicity and contribute to steric hindrance, which can affect crystal lattice energy.

-

Iodine Atoms: The two iodine atoms are large and polarizable. While they introduce weak dipole moments, their primary contribution is through dispersion forces, further increasing the compound's affinity for nonpolar and polarizable solvents.

This structure suggests poor solubility in highly polar protic solvents like water and alcohols, and favorable solubility in nonpolar or moderately polar aprotic solvents.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more refined prediction, Hansen Solubility Parameters (HSP) offer a powerful quantitative framework.[7] HSP deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[8][9] While the experimental determination of HSP for this compound is beyond the scope of this guide, its structure strongly suggests it will have a high δd value, a low-to-moderate δp value, and a near-zero δh value. Therefore, solvents with a similar HSP profile (e.g., toluene, chloroform, tetrahydrofuran) are predicted to be effective solvents.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the Isothermal Shake-Flask Method .[10][11] This "gold standard" approach involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.[10][12]

Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.

Materials & Equipment:

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials (e.g., 20 mL) with PTFE-lined caps

-

Constant temperature orbital shaker or water bath

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Desiccator

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. "Excess" is critical; enough solid must be added so that a visible amount remains undissolved at equilibrium.

-

Carefully add a precise volume (e.g., 5.00 mL) of each selected organic solvent to its respective vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures at a consistent speed that ensures the solid particles are well-suspended without creating a vortex.[11]

-

Causality Check: The goal is to reach thermodynamic equilibrium. A minimum agitation time of 24 hours is recommended. To validate equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration plateaus.[11]

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let the excess solid settle.

-

Carefully draw the supernatant into a syringe.

-

Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material.

-

Dispense the filtered, saturated solution into a clean volumetric flask. This filtration step is crucial to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

The calibration curve should be prepared using accurately weighed standards of this compound dissolved in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution using the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Data Presentation & Interpretation

All experimentally determined solubility data should be compiled into a clear, structured table. This allows for easy comparison across different solvent classes.

Table 1: Solubility Profile of this compound at 25°C

| Solvent Class | Solvent Name | Predicted Solubility | Experimental Solubility (mg/mL) |

| Nonpolar | Hexane | Low | To be determined |

| Toluene | High | To be determined | |

| Polar Aprotic | Dichloromethane | High | To be determined |

| Tetrahydrofuran (THF) | High | To be determined | |

| Acetone | Moderate | To be determined | |

| Acetonitrile | Low-Moderate | To be determined | |

| Dimethyl Sulfoxide (DMSO) | Moderate-High | To be determined | |

| Polar Protic | Methanol | Very Low | To be determined |

| Ethanol | Very Low | To be determined | |

| Water | Insoluble | To be determined |

Interpreting the Results: The collected data will provide a quantitative basis for solvent selection in various applications. For instance, a solvent with high solubility would be ideal for NMR analysis or as a reaction medium. For crystallization, a solvent pair might be necessary, where the compound is highly soluble in one solvent ("good" solvent) and poorly soluble in another ("anti-solvent").[1]

Conclusion

Determining the solubility profile of this compound is a foundational step for its effective utilization in research and development. While theoretical predictions based on molecular structure and principles like Hansen Solubility Parameters provide valuable initial guidance, they are no substitute for rigorous experimental data. The Isothermal Shake-Flask method, when executed with care, provides accurate and reproducible thermodynamic solubility data. This information is indispensable for process optimization, purification strategy development, and rational formulation design, ultimately de-risking and accelerating the path from laboratory synthesis to final application.

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. Available at: [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). Available at: [Link]

-

Hansen Solubility. Hansen Solubility Parameters. Available at: [Link]

-

West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Available at: [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). Available at: [Link]

-

Schoff, C. K. Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available at: [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

-

California State University, Bakersfield. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available at: [Link]

-

Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Available at: [Link]

-

KREATiS. High-accuracy water solubility determination using logK. Available at: [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Gorgan, L. D., et al. (2020). The Importance of Solubility for New Drug Molecules. Banat's Journal of Biotechnology. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

-

ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. Available at: [Link]

-

Regulations.gov. (2014). Water Solubility (Flask Method). Available at: [Link]

-

World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available at: [Link]

-

Kim, J. S., et al. (1998). Solubilization of biphenyl dimethyl dicarboxylate by cosolvency. PubMed. Available at: [Link]

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. ucd.ie [ucd.ie]

- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Solubility parameters (HSP) [adscientis.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. 1392203-19-8|this compound|BLD Pharm [bldpharm.com]

- 14. testing.chemscene.com [testing.chemscene.com]

Literature review of 2,2'-dimethylbiphenyl functionalization at 5,5' positions

This guide details the precision synthesis and functionalization of 2,2'-dimethylbiphenyl specifically at the 5,5'-positions . While direct electrophilic substitution of the biphenyl core typically favors the 4,4'-positions due to the electronic directing effects of the phenyl ring, accessing the 5,5'-positions requires a strategic retrosynthetic approach—primarily via bottom-up coupling of pre-functionalized toluene derivatives.

This document serves as a technical roadmap for researchers requiring high-fidelity access to this specific scaffold, often utilized in the design of axially chiral ligands (e.g., BIPHEP analogs) and liquid crystal engineering.[1]

Executive Summary & Strategic Analysis

The 2,2'-dimethylbiphenyl scaffold is a privileged structure in organic chemistry, serving as the backbone for atropisomeric ligands and functional materials.[1] However, its functionalization is governed by a conflict between steric hindrance (at the 3,3' and 6,6' positions) and electronic directing effects .[1]

-

The Challenge (Direct Substitution): Direct electrophilic aromatic substitution (EAS) of 2,2'-dimethylbiphenyl (e.g., nitration, bromination) predominantly yields the 4,4'-isomer .[1] This is because the phenyl group acts as an ortho/para director relative to the bridge.[2][3][4] The 4-position is para to the activating phenyl ring and meta to the methyl group, making it the most nucleophilic site accessible.

-

The Solution (De Novo Synthesis): To achieve 5,5'-functionalization , one must bypass the biphenyl directing rules by coupling monomeric units that already bear the desired functionality para to the methyl group. The most robust protocol involves the Ullmann coupling of 2-halo-4-substituted toluenes .

Structural Logic of Regioselectivity

| Position | Electronic Environment | Steric Access | Outcome in Direct EAS |

| 3,3' | Ortho to Me, Ortho to Ph | Blocked (Buttressing effect) | Trace / None |

| 4,4' | Meta to Me, Para to Ph | High | Major Product |

| 5,5' | Para to Me, Meta to Ph | Moderate | Minor Product |

| 6,6' | Ortho to Me, Ortho to Ph | Blocked (Twisted ring) | Trace / None |

Synthetic Pathways: The "Coupling First" Strategy

The only self-validating, high-yield method to secure the 5,5'-substitution pattern is the homocoupling of 2-iodo-4-nitrotoluene (or its analogs). This ensures that the nitro group is fixed para to the methyl group before the biaryl bond is formed.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the failure mode of direct nitration.

Figure 1: Mechanistic divergence between direct functionalization (red path) and the de novo coupling strategy (green path).

Detailed Experimental Protocol

Target Synthesis: 5,5'-Dinitro-2,2'-dimethylbiphenyl

This protocol utilizes the classic Ullmann coupling, which remains superior to Suzuki coupling for this specific homocoupling due to the availability of the iodide precursor and the robustness of the reaction.

Phase 1: Preparation of the Monomer

If 2-iodo-4-nitrotoluene is not commercially available, it is synthesized from 2-methyl-5-nitroaniline via the Sandmeyer reaction.

-

Diazotization: Dissolve 2-methyl-5-nitroaniline in H₂SO₄/H₂O. Cool to 0°C. Add NaNO₂ dropwise.

-

Iodination: Add the diazonium salt solution to a stirred solution of KI (1.2 eq) in water.

-

Workup: Extract with DCM, wash with Na₂S₂O₃ (to remove iodine), dry, and concentrate.

-

Yield: Typically 85-90%.

Phase 2: Ullmann Homocoupling (The Critical Step)

Reagents:

-

2-Iodo-4-nitrotoluene (10.0 g, 38 mmol)

-

Copper Bronze (Activated) (5.0 g, 79 mmol)[1]

-

DMF (Dimethylformamide) (50 mL, anhydrous)

Procedure:

-

Activation: Wash copper bronze with 2% iodine in acetone, then pure acetone, then dry under vacuum to remove surface oxides.[1][4] This is critical for initiation.

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and N₂ inlet, charge the activated Copper and 2-Iodo-4-nitrotoluene.

-

Solvent: Add anhydrous DMF. (Note: Solvent-free conditions at 200°C are historically used, but DMF at reflux (153°C) provides better thermal control and cleaner products).[1]

-

Reaction: Heat the mixture to vigorous reflux (150-160°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][4] The starting iodide should disappear.[4]

-

Workup:

-

Filter through a Celite pad to remove copper residues.[4] Wash the pad with hot ethyl acetate.[4]

-

Pour the filtrate into 500 mL of ice water. The product typically precipitates as a yellowish solid.[4]

-

Filter the solid.[4][6][7] If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄.[1]

-

Purification: Recrystallize from Ethanol or Acetone/Hexane.

-

Data:

Phase 3: Functional Group Interconversion (Optional)

To access the 5,5'-diamino derivative (precursor for phosphines or isocyanates):

-

Dissolve 5,5'-dinitro-2,2'-dimethylbiphenyl in Ethanol/THF.[4]

-

Hydrogenate at 40 psi H₂ for 6 hours.

-

Filter catalyst and concentrate.[1][4][7] Yield is quantitative.

Quantitative Data Summary

| Parameter | Direct Nitration | Ullmann Coupling (Recommended) |

| Major Isomer | 4,4'-Dinitro | 5,5'-Dinitro |

| Regioselectivity | Poor (Mixture of 4,4' and 4,2') | 100% (Structurally defined) |

| Overall Yield | <20% (for 5,5' isomer isolation) | 65-75% |

| Purification | Difficult Chromatography | Simple Recrystallization |

| Scalability | Low (Isomer separation bottleneck) | High (Multi-gram batch) |

Advanced Applications & Troubleshooting

Troubleshooting the Ullmann Coupling

-

Stalled Reaction: If the reaction stalls, add a catalytic amount of iodine (I₂) or switch to DMAc (Dimethylacetamide) to reach higher temperatures (165°C).[1]

-

Dehalogenation: If 4-nitrotoluene is observed (reductive dehalogenation), ensure the solvent is strictly anhydrous and the copper is not carrying adsorbed hydrogen sources.[1]

Alternative: Suzuki-Miyaura Coupling

For laboratories avoiding copper waste, a Suzuki coupling can be employed, though it requires two distinct precursors:[1]

-

Partner A: 2-Bromo-4-nitrotoluene

-

Partner B: (2-Methyl-5-nitrophenyl)boronic acid

-

Catalyst: Pd(PPh₃)₄, K₂CO₃, Toluene/Water.[1]

-

Note: Synthesis of the boronic acid adds two steps, making the Ullmann route generally more efficient for symmetrical 5,5'-products.[1]

References

-

Regioselectivity in Biphenyl Nitration

-

Ullmann Coupling Methodology

-

Synthesis of 5,5'-Substituted Biphenyls

Sources

- 1. rsc.org [rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organic-synthesis.com [organic-synthesis.com]

Methodological & Application

Scalable synthesis of 5,5'-Diiodo-2,2'-dimethylbiphenyl from 2,2'-dimethylbiphenyl

Executive Summary

This guide details a scalable, atom-economical protocol for the synthesis of 5,5'-Diiodo-2,2'-dimethylbiphenyl (CAS: 1392203-19-8) from 2,2'-dimethylbiphenyl . This transformation is a critical entry point for synthesizing chiral bis-phosphine ligands (e.g., DM-BINAP analogs) and functionalized liquid crystals.

The protocol utilizes an Iodine/Periodic Acid (

Strategic Analysis & Mechanism

Regioselectivity Rationale

The starting material, 2,2'-dimethylbiphenyl, possesses significant steric strain due to the ortho-methyl groups, forcing the two phenyl rings into a non-planar conformation (dihedral angle

Consequently, regiochemistry is dominated by the local Methyl group :

-

Position 3 (ortho): Sterically hindered by the "cleft" of the biphenyl system.

-

Position 4 (meta): Para to the bridgehead, but meta to the activating methyl group. Less electron-rich.

-

Position 5 (para): Para to the strongly activating methyl group. Electronically most favorable and sterically accessible.

-

Position 6 (ortho): Sterically blocked by the bridgehead.

Therefore, electrophilic aromatic substitution (

Reaction Mechanism (Graphviz)

Figure 1: Oxidative activation of iodine allows for direct electrophilic attack at the electron-rich C5 position.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Grade |

| 2,2'-Dimethylbiphenyl | 1.0 | Substrate | >98% |

| Iodine ( | 1.1 | Iodinating Agent | Resublimed |

| Periodic Acid ( | 0.4 | Oxidant | Reagent Grade |

| Acetic Acid (AcOH) | 10 Vol | Solvent | Glacial |

| Sulfuric Acid ( | 0.2 Vol | Catalyst | Conc. (98%) |

| Sodium Thiosulfate | N/A | Quenching | 10% aq.[1] soln |

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Charge the flask with 2,2'-dimethylbiphenyl (10.0 g, 54.9 mmol) and Glacial Acetic Acid (100 mL).

-

Add Iodine (

) (7.66 g, 30.2 mmol) and Periodic Acid (-

Note: The stoichiometry utilizes the oxidant to regenerate

from iodide byproducts, ensuring 100% atom economy for iodine.

-

-

Add Conc.

(2.0 mL) dropwise. The solution will turn dark violet/brown.

Step 2: Iodination

-

Heat the mixture to 80°C .

-

Maintain stirring at 80°C for 4–6 hours .

-

Process Control (TLC/HPLC): Monitor consumption of starting material.

-

TLC Eluent: Hexane (100%).

-

Rf Values: Product (lower Rf than SM) vs. Mono-iodo intermediate vs. Starting Material.

-

Step 3: Workup

-

Cool the reaction mixture to room temperature (20–25°C).

-

Pour the mixture into Ice-Water (300 mL) with vigorous stirring. A precipitate will form.[2]

-

Add 10% Sodium Thiosulfate solution (~50 mL) slowly until the iodine color (violet/brown) fades to a pale yellow/white suspension.

-

Filter the solid using a Büchner funnel.

-

Wash the filter cake with water (3 x 50 mL) to remove residual acid.

Step 4: Purification (Critical for Scale)

-

Transfer the crude solid to a flask.

-

Recrystallization: Dissolve in minimal hot Ethanol (or Ethyl Acetate/Hexane 1:5 mixture).

-

Allow to cool slowly to room temperature, then chill to 4°C.

-

Filter the white crystalline needles.

-

Dry under vacuum at 40°C for 12 hours.

Data & Validation

Expected Results

| Parameter | Specification | Notes |

| Yield | 85 – 92% | High efficiency due to oxidative recycling of iodine. |

| Appearance | White crystalline powder | Off-white indicates residual iodine. |

| Melting Point | 115 – 119 °C | Sharp range indicates high purity.[3] |

| Purity (HPLC) | >98.5% | Main impurity: Mono-iodo derivative (<1%). |

Characterization (Self-Validation)

To confirm the 5,5' regiochemistry over the 4,4' isomer, analyze the aromatic coupling pattern in

-

NMR (400 MHz,

-

2.05 (s, 6H,

-

6.90 (d,

-

7.50 (dd,

-

7.58 (d,

-

2.05 (s, 6H,

Interpretation: The presence of a doublet (

Safety & Handling

-

Iodine (

): Corrosive and volatile solid. Weigh in a fume hood. Causes severe skin burns. -

Periodic Acid: Strong oxidant. Keep away from organic reducing agents until reaction assembly.

-

Waste Disposal: Aqueous filtrate contains acidic iodide/sulfate waste. Neutralize with sodium bicarbonate before disposal. Segregate halogenated organic waste.

References

-

General Oxidative Iodination Protocol

- Suzuki, H. (1971). "Iodination of Aromatic Compounds with Iodine and Periodic Acid." Organic Syntheses, 51, 94.

-

Regioselectivity in Biphenyls

- Wine, T. P. J. (2021). "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers." Seattle Pacific University Honors Projects.

-

Product Characterization (Melting Point & CAS)

- PubChem Compound Summary for CID 13797298 (this compound).

-

Commercial Reference & Physical Properties

-

TCI Chemicals Product D5430.[3]

-

Sources

Using 5,5'-Diiodo-2,2'-dimethylbiphenyl as a precursor for chiral phosphine ligands

[1][2]

Introduction & Strategic Utility

This compound (CAS: 1392203-19-8) is a critical biaryl intermediate.[1][2] Its structural significance lies in the 5,5'-substitution pattern , which is para to the 2,2'-methyl groups.[2] Unlike standard BIPHEP precursors (which are typically functionalized at the 6,6'-positions to create the metal-binding pocket), the 5,5'-diiodo motif allows for:

-

Remote Electronic Tuning: Modification of the ligand's electronic properties without sterically crowding the metal center.

-

Ligand Immobilization: The iodines serve as "handles" to tether the chiral ligand to polymers, dendrimers, or silica supports, enabling catalyst recycling.[2]

-

Wide-Bite-Angle Ligands: Direct conversion of the iodines to phosphines yields 5,5'-bis(phosphino) ligands, which span trans-positions on metal centers, useful for specific C-C coupling reactions.[1][2]

Structural Logic[1][2][3]

-

2,2'-Dimethyl Core: Provides the necessary steric bulk to restrict rotation around the C1-C1' bond, creating stable atropisomerism (axial chirality) once resolved.[1][2]

-

5,5'-Diiodo Handles: High-reactivity sites for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or Lithium-Halogen exchange, allowing modular ligand construction.[1][2]

Synthesis & Functionalization Protocols

Phase A: Synthesis of the Precursor

Direct iodination of 2,2'-dimethylbiphenyl.[1][2]

Reaction Principle: Electrophilic aromatic substitution.[1] The 2-methyl group directs the incoming electrophile to the para position (C5), as the ortho position (C3) is sterically hindered and C6 is less activated.

Protocol:

-

Reagents: 2,2'-Dimethylbiphenyl (1.0 equiv), Iodine (

, 1.1 equiv), Periodic Acid ( -

Solvent: Acetic Acid / Water / Sulfuric acid mixture.[1]

-

Conditions: Heat to 60-80°C for 4-6 hours.

-

Workup: Quench with saturated

(to remove excess iodine). Extract with Dichloromethane (DCM).[1] Wash with brine.[1][3] -

Purification: Recrystallization from Ethanol/Hexane yields this compound as a white crystalline solid.[1][2]

Phase B: Phosphination (Creating the Ligand)

Two primary routes exist depending on the target ligand architecture.

Route 1: Direct Synthesis of 5,5'-Bis(diphenylphosphino) Ligand

Target: 5,5'-Bis(diphenylphosphino)-2,2'-dimethylbiphenyl[1][2]

Mechanism: Lithium-Halogen exchange followed by electrophilic trapping with Chlorodiphenylphosphine (

Step-by-Step Protocol:

-

Setup: Flame-dried Schlenk flask under Argon.

-

Dissolution: Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C .[1]

-

Lithiation: Add

-Butyllithium (2.2 equiv, 2.5 M in hexanes) dropwise over 15 mins. -

Trapping: Add

(2.5 equiv) dropwise.[1] -

Warming: Allow the mixture to warm to Room Temperature (RT) overnight.

-

Quench: Add degassed water (0.5 mL).

-

Isolation: Remove solvent in vacuo. Redissolve in DCM, filter through a celite/silica plug (under inert atmosphere) to remove LiCl.[2]

-

Product: 2,2'-Dimethyl-5,5'-bis(diphenylphosphino)biphenyl .

Route 2: Backbone Modification (The "Linker" Strategy)

Target: 5,5'-Functionalized-2,2'-bis(diphenylphosphino)-6,6'-dimethylbiphenyl (Advanced) Note: This route uses the 5,5'-iodines to attach the ligand to a support or aryl group, while phosphines are installed at 6,6' (requires different starting material or subsequent C-H activation).[1][2]

Chiral Resolution Strategy

Since the synthesized ligand is racemic (

Method: Resolution via Chiral Palladium Complex This is the industry-standard method for resolving atropisomeric phosphines.[1]

-

Complexation: React the racemic diphosphine with Di-µ-chloro-bis[(S)-dimethyl(1-(1-naphthyl)ethyl)aminato-C2,N]dipalladium(II) .

-

Separation: The resulting diastereomeric Pd-complexes have different solubilities or retention times.[1]

-

Decomplexation: Treat the pure diastereomer with 1,2-bis(diphenylphosphino)ethane (dppe) or NaCN in organic solvent to displace the chiral phosphine ligand.

-

Result: Enantiopure (

)- or (

Visualized Workflows

Synthesis & Resolution Pathway

Caption: Workflow for converting this compound into functionalized chiral phosphine ligands.

Critical Technical Considerations

| Parameter | Specification / Tip |

| Inert Atmosphere | Phosphines are oxidation-sensitive.[1][2] All phosphination steps must use Schlenk lines or a Glovebox ( |

| Temperature Control | During lithiation, maintain |

| Purification | Phosphine oxides are common impurities.[1] If observed (via |

| Storage | Store the diiodo precursor in the dark (light sensitive). Store phosphines under Argon at -20°C. |

Expert Insight: Benzylic Lithiation Risk

A common failure mode in Route 1 is the lithiation of the 2,2'-methyl groups instead of the iodine exchange.[2]

References

-

Schmid, R., et al. (1988).[2] Axially Dissymmetric Bis(triaryl)phosphines in the Biphenyl Series: Synthesis of (6,6'-Dimethylbiphenyl-2,2'-diyl)bis(diphenylphosphine) (BIPHEMP). Helvetica Chimica Acta.[1]

-

Brunner, H., et al. (1993).[2] Enantioselective synthesis of binaphthyls via cross-coupling.[1] Journal of Organometallic Chemistry.[1]

-

Organic Syntheses. General Methods for Biphenyl Iodination. Available at: [Link][1][2]

Sources

- 1. 2-Diphenylphosphino-2′,6′-Bis(dimethylamino)-1,1′-biphenyl [sigmaaldrich.com]

- 2. DE102010055084A1 - Preparing 3-hydroxy-1,3-diphenyl-propan-1-one compounds, useful as antioxidants in cosmetics, comprises hydrogenating 1,3-diphenyl-propane-1,3-dione compounds in the presence of a ruthenium-containing catalyst system - Google Patents [patents.google.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. 2-Diphenylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl | C28H29N2P | CID 72198906 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of DM-BINAP analogs using 5,5'-Diiodo-2,2'-dimethylbiphenyl

Application Note: Synthesis of DM-BIPHEP Analogs via 5,5'-Diiodo-2,2'-dimethylbiphenyl

Part 1: Executive Summary & Strategic Analysis

1.1 Scope of the Protocol This application note details the synthesis of 2,2'-dimethyl-5,5'-bis[bis(3,5-dimethylphenyl)phosphino]biphenyl , a structural analog of the renowned DM-BINAP ligand. While DM-BINAP utilizes a binaphthyl backbone, this protocol utilizes a biphenyl backbone (specifically This compound ) to generate a "DM-BIPHEP" type ligand.

1.2 Scientific Rationale The "DM" designation in chiral phosphine ligands typically refers to the bis(3,5-dimethylphenyl)phosphine moiety. These electron-rich and sterically demanding groups are critical for high enantioselectivity in asymmetric hydrogenation (e.g., Noyori catalysis) and Pd-catalyzed couplings.

-

Backbone Distinction: Standard BIPHEP ligands possess phosphines at the 6,6' positions (ortho to the biaryl axis) to mimic the chelating "bite angle" of BINAP.

-

Regioisomer Specificity: The use of This compound places the phosphines at the meta position relative to the biaryl axis. This creates a ligand with a significantly wider bite angle and distinct electronic communication compared to standard 6,6'-BIPHEP. This specific analog is valuable for exploring "wide-bite" catalytic pockets and constructing metal-organic frameworks (MOFs) or supramolecular assemblies where distal functionalization is required.

1.3 Retrosynthetic Logic The synthesis relies on a double Lithium-Halogen exchange followed by electrophilic trapping with a chlorophosphine.

-

Lithiation: t-Butyllithium is employed to ensure rapid, irreversible exchange of the aryl iodide at cryogenic temperatures, preventing Wurtz-type coupling byproducts.

-

Phosphinylation: Chlorobis(3,5-dimethylphenyl)phosphine serves as the electrophilic "DM" source.

Part 2: Visualizing the Pathway

The following diagram outlines the reaction logic and critical process control points (CPCP).

Figure 1: Reaction pathway for the synthesis of the DM-BIPHEP analog via double lithiation.

Part 3: Detailed Experimental Protocol

Safety Warning: t-Butyllithium is pyrophoric. Extreme caution must be exercised. All glassware must be flame-dried under vacuum.

Phase A: Reagent Preparation

Note: If Chlorobis(3,5-dimethylphenyl)phosphine is not commercially available, it must be synthesized first.

-

Reagents: 1-Bromo-3,5-dimethylbenzene, Mg turnings, PCl3.

-

Grignard Formation: Generate (3,5-dimethylphenyl)magnesium bromide in THF (1.0 M).

-

Phosphinylation: Add Grignard (2.0 eq) dropwise to PCl3 (1.0 eq) in THF at 0°C. Reflux for 2 hours.

-

Isolation: Distill under vacuum to isolate Chlorobis(3,5-dimethylphenyl)phosphine (bp ~140°C @ 0.5 mmHg). Store under Argon.

Phase B: Synthesis of the DM-BIPHEP Analog

Materials:

-

Substrate: this compound (1.0 eq, 4.34 g, 10 mmol) [CAS: 1392203-19-8].

-

Lithiation Agent: t-Butyllithium (1.7 M in pentane, 4.2 eq, 24.7 mL).

-

Electrophile: Chlorobis(3,5-dimethylphenyl)phosphine (2.2 eq, 6.1 g).

-

Solvent: Anhydrous THF (100 mL), distilled from Na/Benzophenone.

Step-by-Step Methodology:

-

System Setup:

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, an argon inlet, and a pressure-equalizing addition funnel.

-

Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).

-

-

Dissolution:

-

Charge the flask with This compound (4.34 g, 10 mmol).

-

Add anhydrous THF (60 mL) via cannula.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

-

Lithiation (The Critical Step):

-

Self-Validating Check: Ensure the internal temperature remains below -70°C during addition.[1]

-

Add t-BuLi (24.7 mL) dropwise over 30 minutes. The solution typically turns a deep yellow/orange color, indicating the formation of the dilithio-species.

-

Stir at -78°C for 1 hour to ensure complete Iodine-Lithium exchange.

-

-

Electrophile Addition:

-

Dissolve Chlorobis(3,5-dimethylphenyl)phosphine (6.1 g) in anhydrous THF (20 mL) in a separate Schlenk flask.

-

Transfer this solution to the addition funnel via cannula.

-

Add the phosphine solution dropwise to the reaction mixture at -78°C over 20 minutes.

-

Observation: The color should fade as the lithiated species is quenched.

-

-

Warming and Quench:

-

Allow the reaction to slowly warm to room temperature (RT) over 4 hours (remove the cooling bath).

-

Stir at RT for an additional 12 hours.

-

Quench the reaction carefully with degassed saturated NH4Cl solution (10 mL).

-

Phase C: Workup and Purification

-

Extraction:

-

Remove THF under reduced pressure.[2]

-

Redissolve residue in DCM (50 mL) and wash with degassed water (2 x 30 mL).

-

Dry the organic layer over anhydrous MgSO4 and filter under Argon.

-

-

Crystallization (Preferred over Column Chromatography):

-

Phosphines are sensitive to oxidation on silica gel.

-

Concentrate the DCM solution to ~10 mL.

-

Add degassed Ethanol or hot Hexane slowly until turbidity appears.

-

Cool to -20°C overnight to induce crystallization.

-

-

Yield Calculation:

-

Expected Yield: 65-75%.[3]

-

Target Mass: ~4.5 - 5.0 g.

-

Part 4: Data Presentation & Validation

4.1 Expected Characterization Data

| Technique | Parameter | Expected Signal / Value | Interpretation |

| 31P NMR | Chemical Shift | Characteristic of triarylphosphines. Single peak confirms symmetry. | |

| 1H NMR | Methyl (Backbone) | 2,2'-Methyl groups. | |

| 1H NMR | Methyl (Xylyl) | 3,5-Dimethyl groups on phosphine rings. | |

| HRMS | Mass (M+H)+ | Calc: 663.315 | Confirms molecular formula C46H48P2. |

4.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Lithiation | Use t-BuLi (not n-BuLi) to prevent alkyl halide coupling; ensure -78°C is maintained. |

| Phosphine Oxide | Air Exposure | Perform all workups with degassed solvents. Add trace BHT to solvents. |

| Mono-substitution | Stoichiometry Error | Ensure >2.1 equivalents of chlorophosphine are used. |

Part 5: Structural Comparison (Graphviz)

To understand the spatial arrangement of this analog versus standard DM-BINAP, refer to the connectivity logic below.

Figure 2: Structural logic comparison between standard DM-BINAP and the 5,5'-substituted analog.

References

-

Schmid, R., Cereghetti, M., Heiser, B., Schönholzer, P., & Hansen, H. J. (1988). Axially Dissymmetric Bis(triaryl)phosphines in the Biphenyl Series: Synthesis of (6,6'-Dimethylbiphenyl-2,2'-diyl)bis(diphenylphosphine) ('BIPHEMP') and Analogues. Helvetica Chimica Acta, 71(4), 897–929.

-

Shimada, T., Suda, M., Nagano, T., & Kakiuchi, K. (2005).[4] Facile Preparation of a New BINAP-based Building Block, 5,5'-diiodoBINAP, and Its Synthetic Application. The Journal of Organic Chemistry, 70(24), 10178–10181.[4]

-

TCI Chemicals. (n.d.). Product Specification: this compound.[5]

-

Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Preparation method of biphenyl triphosphane ligand and application thereof in gradually substituting PPh3 (Triphenylphosphine) in hydroformylation - Eureka | Patsnap [eureka.patsnap.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Facile preparation of a new BINAP-based building block, 5,5'-diiodoBINAP, and its synthetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1392203-19-8|this compound|BLD Pharm [bldpharm.com]

Preparation of a Sterically Hindered Biphenyl Dicarboxylic Acid Linker for Metal-Organic Frameworks from 5,5'-Diiodo-2,2'-dimethylbiphenyl

Senior Application Scientist Note: The rational design of Metal-Organic Frameworks (MOFs) hinges on the precise selection and synthesis of organic linkers. These molecular building blocks dictate the resulting framework's topology, porosity, and functional properties. This technical guide provides a comprehensive protocol for the synthesis of 2,2'-dimethyl-[1,1'-biphenyl]-5,5'-dicarboxylic acid, a sterically hindered linker, starting from 5,5'-Diiodo-2,2'-dimethylbiphenyl. The presence of the methyl groups in the 2 and 2' positions induces a twist in the biphenyl backbone, which can lead to the formation of MOFs with unique three-dimensional structures and potentially prevent interpenetration.[1][2]

This guide details two primary synthetic strategies: a two-step cyanation and hydrolysis route, and a direct palladium-catalyzed carbonylation. We will provide a detailed, step-by-step protocol for the cyanation-hydrolysis pathway, which is often more accessible in a standard synthetic chemistry laboratory.

PART 1: SYNTHESIS OF 2,2'-DIMETHYL-[1,1'-BIPHENYL]-5,5'-DICARBOXYLIC ACID

The overall synthetic scheme involves the conversion of the diiodo precursor to a dinitrile intermediate, followed by hydrolysis to the final dicarboxylic acid.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of the target MOF linker.

Protocol 1: Two-Step Synthesis via Cyanation and Hydrolysis

This protocol is a robust method for introducing carboxylic acid functionalities onto an aromatic core.

Step 1.1: Synthesis of 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dinitrile

This step employs a palladium-catalyzed cyanation reaction. The use of a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) is a safer alternative to highly toxic cyanide salts.[3][4]

Materials:

-

This compound

-

Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Safety Precautions:

-

Palladium catalysts are toxic and should be handled in a fume hood.

-

DMF is a skin and respiratory irritant.

-

While K₄[Fe(CN)₆] is relatively stable, acidification can release toxic hydrogen cyanide gas. Handle with care and avoid contact with strong acids.[3]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equiv), potassium ferrocyanide(II) trihydrate (1.5 equiv), palladium(II) acetate (0.05 equiv), dppf (0.1 equiv), and sodium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous DMF and toluene (e.g., a 1:1 mixture) to the flask.

-

Heat the reaction mixture to reflux (typically around 120-140 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dinitrile.

Step 1.2: Hydrolysis of 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dinitrile to Dicarboxylic Acid

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[5][6]

Materials:

-

2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dinitrile

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure (Acid Hydrolysis):

-

Place the dinitrile intermediate in a round-bottom flask.

-

Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction mixture in an ice bath. The dicarboxylic acid product should precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dicarboxylic acid.

Procedure (Base Hydrolysis):

-

Place the dinitrile intermediate in a round-bottom flask with an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product to obtain the purified dicarboxylic acid.

Protocol 2: Direct Palladium-Catalyzed Carbonylation

This method offers a more direct route to the dicarboxylic acid, though it requires handling of carbon monoxide, which is highly toxic.[7][8]

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Carbon monoxide (CO) gas

-

Autoclave or high-pressure reactor

Safety Precautions:

-

Carbon monoxide is a colorless, odorless, and highly toxic gas. This reaction must be performed in a well-ventilated fume hood with a CO detector.

-

High-pressure reactions should only be conducted by trained personnel using appropriate equipment.

Procedure:

-

To a high-pressure reactor, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.1 equiv), and potassium carbonate (2.5 equiv).

-

Add a mixture of anhydrous DMF and methanol.

-

Seal the reactor, purge with CO gas, and then pressurize with CO (e.g., 5-10 atm).

-

Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.

-

Cool the reactor to room temperature and carefully vent the CO gas.

-

The product is the dimethyl ester of the target dicarboxylic acid. This ester can be hydrolyzed to the dicarboxylic acid using the methods described in Protocol 1.2.

Characterization of 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dicarboxylic acid

Proper characterization is crucial to confirm the identity and purity of the synthesized linker.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm. Methyl protons around 2.0-2.5 ppm. Carboxylic acid protons as a broad singlet >10 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. Methyl carbons around 15-20 ppm. Carboxylic acid carbons >165 ppm. |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300). C=O stretch of the carboxylic acid (~1680-1710). C-H stretches of aromatic and methyl groups (~2850-3100). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₆H₁₄O₄ (270.28 g/mol ).[9] |

PART 2: APPLICATION IN MOF SYNTHESIS

The synthesized 2,2'-dimethyl-[1,1'-biphenyl]-5,5'-dicarboxylic acid can be used as a linker to construct novel MOFs. The twisted nature of the linker can influence the final framework architecture.

Hypothetical MOF Synthesis Protocol (e.g., with Zinc)

This is a general solvothermal protocol that can be adapted for the synthesis of a new MOF.

Materials:

-

2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dicarboxylic acid

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Glass vial with a screw cap

Procedure:

-

In a glass vial, dissolve 2,2'-dimethyl-[1,1'-biphenyl]-5,5'-dicarboxylic acid (1 equiv) and zinc nitrate hexahydrate (1.5 equiv) in DMF.

-

Seal the vial and sonicate for 10 minutes to ensure a homogeneous solution.

-

Heat the vial in an oven at 100-120 °C for 24-72 hours.

-

Cool the vial to room temperature. Crystalline product should have formed.

-

Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials and solvent.

-

Activate the MOF by solvent exchange and heating under vacuum to remove guest molecules from the pores.

Diagram of MOF Synthesis and Application

Caption: General workflow for MOF synthesis and potential applications.

References

-

Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. RSC Publishing. [Link]

-

Some common organic linkers used in MOF synthesis. ResearchGate. [Link]

-

1,2-Diiodobenzene. PubChem. [Link]

-

Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI. [Link]

-

Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed. [Link]

-

Advances in the Direct Iodination of Aromatic Compounds. ResearchGate. [Link]

-

What has low toxicity and is essential to manufacturing active pharmaceutical ingredients? Introducing DAIB, a hypervalent iodine compound. Chemia. [Link]

-

A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. ACS Publications. [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

-

Leaching Of Petroleum Catalysts With Cyanide For Palladium Recovery. CDC Stacks. [Link]

- Cyanide leaching method for recovering platinum group metals from a catalytic converter catalyst.

-

PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. MDPI. [Link]

-

Synthesis of 2,2'-dinitro-6,6'-dimethylbiphenyl. PrepChem.com. [Link]

-

Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

-

Biphenyl, 3,3'-dimethyl. Organic Syntheses Procedure. [Link]

-

Synthesis of a Luminescent Aluminum-Based MOF for Selective Iron(III) Ion Sensing. MDPI. [Link]

-

Palladium-Catalyzed Carbonylation and Arylation Reactions. Diva-portal.org. [Link]

-

Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. RosDok. [Link]

-

Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Chemistry Portal. [Link]

-

RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

-

Palladium-catalyzed reductive carbonylation of aryl halides with N-formylsaccharin as a CO source. Semantic Scholar. [Link]

-

Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Northwestern University. [Link]

-

An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Semantic Scholar. [Link]

-

2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Advanced ChemBlocks. [Link]

-

Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

-

hydrolysis of nitriles. Chemguide. [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

-

[1,1'-Biphenyl]-2,2'-dicarboxylic acid. NIST WebBook. [Link]

-

C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives. RSC Publishing. [Link]